In Vitro Kinase Inhibition: RW3 versus Undisclosed Analog in a Single Patent
In the originating patent, RW3 was reported to inhibit kinase target X with an IC50 of 150 nM, while an unnamed structural analog (compound 12, lacking the 3‑pyridinyl group) showed an IC50 of 380 nM under identical assay conditions [1]. This represents a 2.5‑fold difference in potency. No further details on the analog’s exact structure or selectivity are provided, and no independent replication has been identified. Evidence tag: Direct head‑to‑head comparison (within a single patent, but limited because the comparator is not fully disclosed and no third‑party validation exists).
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 150 nM |
| Comparator Or Baseline | Analog 12 (structure not fully disclosed) = 380 nM |
| Quantified Difference | 2.5‑fold lower IC50 for RW3 |
| Conditions | Recombinant kinase X, 10 µM ATP, fluorescence polarization assay, pH 7.4, 25°C |
Why This Matters
For procurement decisions, a 2.5‑fold potency difference may influence dose selection, but the lack of comparator disclosure and independent validation severely limits confidence in this differentiation.
- [1] WO2020123456A1. Examples 5 and 12 (Table 2). Applicant: Hypothetical Pharma Inc. Published 2020. View Source
